hCRTH2/DP2 Receptor Binding Affinity of CAS 646514-95-6 (meta-Chloro) vs. AZD1981 (para-Chloro Thioether Clinical Candidate)
CAS 646514-95-6 exhibits a pIC50 of 7.1 (IC50 ≈ 79 nM) against the human DP2/CRTh2 receptor as curated in ChEMBL from the primary medicinal chemistry literature [1]. This places its binding potency approximately 20-fold weaker than the para-chloro thioether clinical candidate AZD1981, which demonstrates a pIC50 of 8.4 (IC50 = 4 nM) in recombinant human DP2 radioligand binding assays [2]. The potency difference is consistent with the established SAR finding that replacing the 3-thioether linker in AZD1981 with a 3-sulfonyl group can reduce CRTh2 affinity, while the meta-chloro orientation on the phenyl ring may further attenuate binding compared to the para-chloro configuration [3].
| Evidence Dimension | hCRTh2/DP2 receptor binding affinity (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 = 7.1; IC50 ≈ 79 nM |
| Comparator Or Baseline | AZD1981 (para-chlorophenyl thioether): pIC50 = 8.4; IC50 = 4 nM [2] |
| Quantified Difference | ~20-fold lower binding affinity for CAS 646514-95-6 vs. AZD1981 |
| Conditions | Target: human recombinant DP2/CRTH2 receptor. Assay: competition radioligand binding (AZD1981) and ChEMBL-curated binding/functional assay (CAS 646514-95-6). Data derived from independent studies; direct head-to-head comparison not available. |
Why This Matters
The quantifiable potency differential relative to the clinical-stage benchmark AZD1981 enables researchers to calibrate CAS 646514-95-6 as a lower-potency sulfonyl probe for CRTh2 target engagement studies where attenuated receptor blockade is desired.
- [1] Biased Signaling Atlas. CHEMBL1917452: pIC50 = 7.1 (DP2 receptor). ChEMBL bioactivity data. View Source
- [2] Schmidt JA, Bell FM, Akam E, et al. Biochemical and pharmacological characterization of AZD1981. Br J Pharmacol. 2013;168(7):1626-1638. pIC50 = 8.4. View Source
- [3] Luker T, Bonnert R, Brough S, et al. Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists. Bioorg Med Chem Lett. 2011;21(21):6288-6292. View Source
